

Zotarolimus-Eluting Stents: A Comparative Meta-Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: Zotarolimus

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A comprehensive review of the performance of **Zotarolimus**-eluting stents against other leading drug-eluting stents, supported by pooled data from major clinical trials.

This guide provides a detailed comparison of **Zotarolimus**-eluting stents (ZES) with other prominent drug-eluting stents (DES), including Paclitaxel-eluting stents (PES), Sirolimus-eluting stents (SES), and Everolimus-eluting stents (EES). By synthesizing data from multiple meta-analyses of randomized controlled trials, this document offers researchers, scientists, and drug development professionals a thorough overview of the relative safety and efficacy of these critical cardiovascular devices.

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the quantitative data from meta-analyses comparing **Zotarolimus**-eluting stents to other drug-eluting stents across key clinical endpoints. The data is presented in terms of Odds Ratios (OR) or Risk Ratios (RR) with 95% Confidence Intervals (CI), providing a statistical measure of the comparative performance.

Table 1: **Zotarolimus**-Eluting Stents (ZES) vs. Paclitaxel-Eluting Stents (PES)

Clinical Endpoint	Odds Ratio (OR) / Risk Ratio (RR)	95% Confidence Interval (CI)	Notes
Myocardial Infarction	0.250 (OR)	0.160 to 0.392	Statistically significant reduction in risk with ZES.[1]
Major Adverse Cardiac Events (MACE)	0.813 (OR)	0.656 to 1.007	No statistically significant difference. [1]
Cardiac Death	0.817 (OR)	0.359 to 1.857	No statistically significant difference. [1]
All-Cause Death	0.820 (OR)	0.443 to 1.516	No statistically significant difference. [1]
Stent Thrombosis	1.174 (OR)	0.604 to 2.280	No statistically significant difference. [1]
Target Vessel Revascularization (TVR)	1.336 (OR)	1.003 to 1.778	Statistically significant increase in risk with ZES.[1]
Target Lesion Revascularization (TLR)	0.936 (OR)	0.702 to 1.247	No statistically significant difference. [1]
In-Stent Late Lumen Loss	Higher with ZES (MD 0.18 mm)	0.07 to 0.28	Statistically significant increase with ZES.[2][3]

Table 2: **Zotarolimus**-Eluting Stents (ZES) vs. Sirolimus-Eluting Stents (SES)

Clinical Endpoint	Odds Ratio (OR) / Risk Ratio (RR)	95% Confidence Interval (CI)	Notes
Target Vessel Revascularization (TVR)	2.36 (OR)	1.78 to 3.14	Statistically significant higher odds with ZES. [2] [3]
Target Lesion Revascularization (TLR)	2.46 (OR)	1.36 to 4.46	Statistically significant higher odds with ZES. [2] [3]
In-Stent Restenosis	6.13 (OR)	3.96 to 9.50	Statistically significant higher odds with ZES. [2] [3]
In-Stent Late Lumen Loss	Higher with ZES (MD 0.39 mm)	0.34 to 0.44	Statistically significant increase with ZES. [2] [3]
In-Segment Late Lumen Loss	Higher with ZES (MD 0.18 mm)	0.15 to 0.21	Statistically significant increase with ZES. [2] [3]
Mortality	No significant difference	-	[2] [3]
Reinfarction	No significant difference	-	[2] [3]
Stent Thrombosis	No significant difference	-	[2] [3]

Table 3: **Zotarolimus**-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)

Clinical Endpoint	Risk Ratio (RR)	95% Confidence Interval (CI)	Follow-up	Notes
Target Vessel Revascularization (TVR)	1.06	0.90 to 1.24	Up to max available	No significant difference.[4]
Definite or Probable Stent Thrombosis	1.26	0.86 to 1.85	Up to max available	No significant difference.[4]
Cardiac Death	1.01	0.79 to 1.30	Up to max available	No significant difference.[4]
Target Vessel Myocardial Infarction	1.10	0.89 to 1.36	Up to max available	No significant difference.[4]
All-Cause Death (Short-term)	0.95	0.72 to 1.24	< 2 years	No significant difference.[5]
MACE (Short-term)	1.21	0.91 to 1.60	< 2 years	No significant difference.[5]
Target Lesion Revascularization (Intermediate-term)	1.28	1.05 to 1.58	2-3 years	EES superior to ZES.[5]
Target Lesion Failure (5-year)	-	-	5 years	No significant difference (ZES 17.0% vs EES 16.2%).[6]
Definite/Probable Stent Thrombosis (5-year)	-	-	5 years	No significant difference (ZES 2.8% vs EES 1.8%).[6]

Experimental Protocols of Key Clinical Trials

The following are summaries of the methodologies for key randomized controlled trials that have significantly contributed to the meta-analyses comparing **Zotarolimus**-eluting stents with other DES.

RESOLUTE All-Comers Trial

- Objective: To compare the Resolute **Zotarolimus**-eluting stent (R-ZES) with the Xience V Everolimus-eluting stent (EES).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Patient Population: The trial enrolled 2,292 patients with minimal exclusion criteria, reflecting a "real-world" patient population.[\[2\]](#)[\[6\]](#)[\[7\]](#) At least one off-label criterion for stent placement was present in 66% of patients.[\[8\]](#)
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the ZES or the EES.[\[9\]](#)
- Primary Endpoint: The primary endpoint was target lesion failure (TLF), a composite of cardiac death, target-vessel myocardial infarction, and clinically indicated target lesion revascularization at 12 months.[\[6\]](#)[\[8\]](#)
- Angiographic Follow-up: A subset of patients (20%) underwent a 13-month angiographic follow-up to assess in-stent late lumen loss.[\[8\]](#)
- Long-term Follow-up: The trial included a final 5-year follow-up to assess long-term safety and efficacy.[\[2\]](#)[\[6\]](#)

ISAR-TEST 5 Trial

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the Resolute **Zotarolimus**-eluting stent (R-ZES).[\[4\]](#)[\[10\]](#)
- Study Design: A randomized, non-inferiority trial conducted at two centers in Germany.[\[4\]](#)[\[6\]](#)

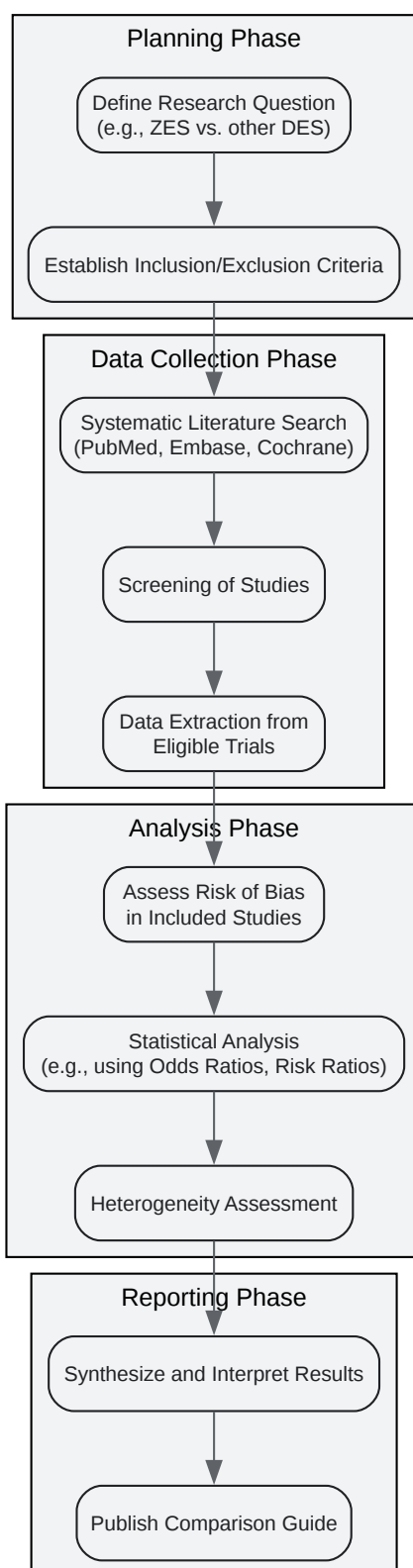
- Patient Population: The trial enrolled 3,002 "all-comer" patients with coronary artery disease requiring percutaneous coronary intervention.[4][10] Major exclusion criteria were limited to left main lesions and cardiogenic shock.[4]
- Randomization: Patients were randomized in a 2:1 ratio to receive either the Dual-DES (n=2,002) or the R-ZES (n=1,000).[4]
- Primary Endpoint: The primary endpoint was a composite of cardiac death, target vessel-related myocardial infarction, or target lesion revascularization at 1-year follow-up.[11]
- Angiographic Follow-up: Systematic angiographic follow-up was performed at 6-8 months.[1][11]
- Dual Antiplatelet Therapy: Dual antiplatelet therapy was recommended for at least 6 months post-procedure.[4]

ISAR-TEST 2 Trial

- Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the first-generation sirolimus-eluting stent (Cypher) and the Endeavor **zotarolimus**-eluting stent (E-ZES).[12]
- Study Design: A randomized trial.
- Patient Population: The trial enrolled 1,007 patients with de novo coronary lesions.[13]
- Randomization: Patients were randomized in a 1:1:1 ratio to receive the Dual-DES, Cypher SES, or Endeavor ZES.[13]
- Follow-up: Clinical follow-up was conducted for up to 2 years, with angiographic follow-up scheduled at 6-8 months and 2 years.[13]

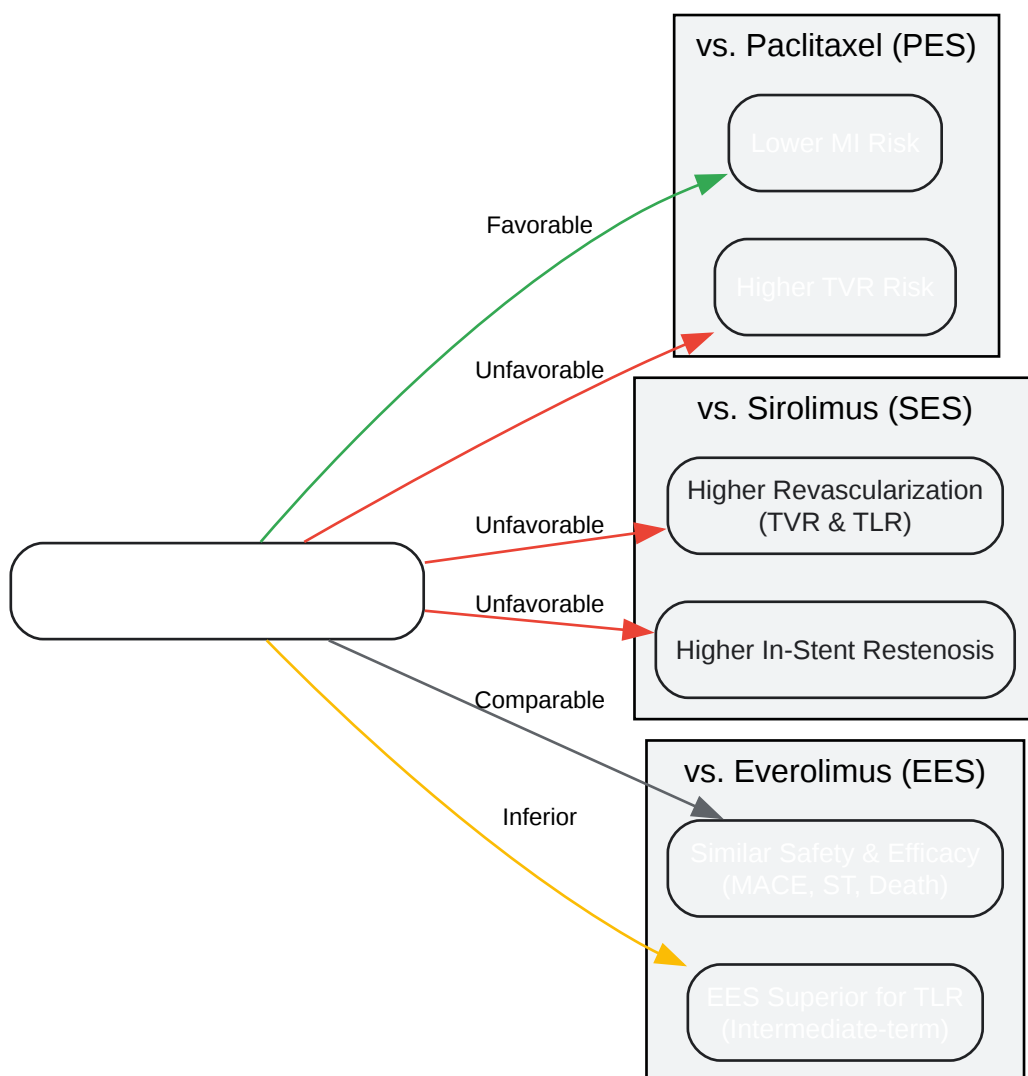
Visualizing the Meta-Analysis Process and Outcomes

To better understand the workflow of a meta-analysis and the comparative outcomes, the following diagrams have been generated using Graphviz.



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Caption: Workflow of a systematic meta-analysis process.



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Caption: Key clinical outcome comparisons of ZES vs. other DES.

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References

- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 2. Comparison of zotarolimus- and everolimus-eluting coronary stents: final 5-year report of the RESOLUTE all-comers trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of zotarolimus-eluting and sirolimus-eluting stents in patients with native coronary artery disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISAR-TEST 5 Published: Polymer-Free Dual DES Noninferior to Resolute | tctmd.com [tctmd.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of Zotarolimus-Eluting Stents and Sirolimus-Eluting Stents in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. Intracoronary Stenting and Angiographic Results: Test Efficacy of Sirolimus- and Probucol-Eluting Versus Zotarolimus-Eluting Stents 5 - American College of Cardiology [acc.org]
- 11. Polymer-free sirolimus- and probucol-eluting versus new generation zotarolimus-eluting stents in coronary artery disease: the Intracoronary Stenting and Angiographic Results: Test Efficacy of Sirolimus- and Probucol-Eluting versus Zotarolimus-eluting Stents (ISAR-TEST 5) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. 2-year clinical and angiographic outcomes from a randomized trial of polymer-free dual drug-eluting stents versus polymer-based Cypher and Endeavor [corrected] drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
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